molecular formula C21H23ClN2O2S B11331081 5-chloro-3,6-dimethyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide

5-chloro-3,6-dimethyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide

Cat. No.: B11331081
M. Wt: 402.9 g/mol
InChI Key: LDFZVPXLPKGFOP-UHFFFAOYSA-N
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Description

5-chloro-3,6-dimethyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuran core substituted with chloro, methyl, and carboxamide groups, along with a pyrrolidinyl and thiophenyl ethyl side chain. Its unique structure suggests potential utility in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3,6-dimethyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzofuran Core: Starting with a suitable benzofuran precursor, chlorination and methylation reactions are performed to introduce the chloro and methyl groups at the desired positions.

    Side Chain Introduction: The pyrrolidinyl and thiophenyl ethyl side chain can be introduced via nucleophilic substitution reactions. This often involves the use of reagents like pyrrolidine and thiophene derivatives under controlled conditions.

    Carboxamide Formation: The final step involves the formation of the carboxamide group, typically through an amide coupling reaction using reagents like carbodiimides or acyl chlorides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the benzofuran core is particularly interesting due to its occurrence in various bioactive natural products.

Medicine

Medicinal chemistry could benefit from this compound’s unique structure, which might exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Research into its biological activity could lead to the development of new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, given the presence of the benzofuran and thiophene rings.

Mechanism of Action

The mechanism by which 5-chloro-3,6-dimethyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-3,6-dimethyl-1-benzofuran-2-carboxamide: Lacks the pyrrolidinyl and thiophenyl ethyl side chain, potentially altering its biological activity.

    3,6-dimethyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide: Lacks the chloro group, which might affect its reactivity and interaction with biological targets.

Uniqueness

The presence of both the pyrrolidinyl and thiophenyl ethyl side chain, along with the chloro and methyl groups on the benzofuran core, makes 5-chloro-3,6-dimethyl-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide unique. This combination of functional groups could result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C21H23ClN2O2S

Molecular Weight

402.9 g/mol

IUPAC Name

5-chloro-3,6-dimethyl-N-(2-pyrrolidin-1-yl-2-thiophen-2-ylethyl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C21H23ClN2O2S/c1-13-10-18-15(11-16(13)22)14(2)20(26-18)21(25)23-12-17(19-6-5-9-27-19)24-7-3-4-8-24/h5-6,9-11,17H,3-4,7-8,12H2,1-2H3,(H,23,25)

InChI Key

LDFZVPXLPKGFOP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=C(O2)C(=O)NCC(C3=CC=CS3)N4CCCC4)C

Origin of Product

United States

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